molecular formula C10H6F2N2 B13099736 2,5-Difluoro-4-phenylpyrimidine

2,5-Difluoro-4-phenylpyrimidine

Cat. No.: B13099736
M. Wt: 192.16 g/mol
InChI Key: QRPFWJUVWLFNQY-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-phenylpyrimidine is a versatile chemical scaffold designed for medicinal chemistry and drug discovery research. This diarylpyrimidine core is of significant interest in the development of novel therapeutic agents, particularly as a key structural component in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 . The strategic placement of fluorine atoms on the pyrimidine ring can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable template for exploring structure-activity relationships (SAR) . Researchers utilize this compound to create analogs that inhibit viral replication by targeting enzyme function . Beyond virology, its utility extends to the synthesis of more complex molecules for probing various biochemical pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H6F2N2

Molecular Weight

192.16 g/mol

IUPAC Name

2,5-difluoro-4-phenylpyrimidine

InChI

InChI=1S/C10H6F2N2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H

InChI Key

QRPFWJUVWLFNQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-phenylpyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom replaces a leaving group such as chlorine or bromine on the pyrimidine ring. For example, the reaction of 4,6-difluoro-2-phenylpyrimidine with appropriate nucleophiles can yield the desired compound .

Industrial Production Methods

Industrial production of fluorinated pyrimidines often employs scalable and efficient synthetic routesAdditionally, catalytic methods such as the Suzuki–Miyaura coupling reaction can be employed to construct the pyrimidine ring with high precision and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or organolithium compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic systems .

Scientific Research Applications

2,5-Difluoro-4-phenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease pathways. The fluorine atoms can enhance binding affinity and selectivity by interacting with target proteins through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 2,5-difluoro-4-phenylpyrimidine with structurally related pyrimidine derivatives, emphasizing substitution patterns, electronic effects, and biological relevance.

Substituent Position and Electronic Effects

  • 2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine (EN300-384007) :
    Replacing fluorine with chlorine at positions 2 and 5 increases steric bulk and reduces electronegativity. This substitution diminishes metabolic stability compared to fluorine but may enhance π-π stacking interactions due to chlorine’s polarizability. The 4-fluorophenyl group retains moderate lipophilicity, similar to this compound .

  • The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in this compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Applications Reference
This compound 2,5-F₂, 4-Ph High metabolic stability, kinase inhibition scaffold N/A
2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine 2,5-Cl₂, 4-NH-(4-F-Ph) Enhanced π-π stacking, moderate lipophilicity
N-(2,5-Difluorophenyl)-thieno-pyrimidinylacetamide Thieno-fused, 4-OCH₃-Ph Improved planarity, enzyme binding
EP 4 374 877 A2 Trifluoromethyl-spiro derivatives CF₃, spirocyclic Kinase inhibition, high target specificity
Pharmacopeial Pyrimidinones Piperidine, hydroxyimino BBB penetration, pH-dependent tautomerism

Research Findings and Implications

  • Synthetic Accessibility: this compound is more synthetically tractable than spirocyclic or thieno-fused derivatives, enabling scalable production for drug discovery .
  • Electron-Withdrawing Effects : Fluorine at positions 2 and 5 enhances electrophilicity at the pyrimidine ring’s reactive sites, facilitating nucleophilic substitutions—a property exploited in radiopharmaceutical labeling .
  • Comparative Bioactivity : While trifluoromethyl-spiro derivatives (EP 4 374 877 A2) show superior kinase inhibition, this compound’s simpler structure offers a balance between potency and pharmacokinetic optimization .

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